molecular formula C26H19BrN2O2 B2860175 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533877-55-3

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2860175
CAS No.: 533877-55-3
M. Wt: 471.354
InChI Key: KYTMTACEPOGFHG-UHFFFAOYSA-N
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Description

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the bromine, naphthalene, and phenyl groups. Common reagents used in these reactions include bromine, naphthalene-1-carbonyl chloride, and phenylmagnesium bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to various proteins or its effects on cellular processes.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its efficacy and safety as a treatment for various conditions, leveraging its benzodiazepine core structure known for psychoactive properties.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its unique structure may also make it useful in materials science for developing new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar therapeutic uses.

    Clonazepam: Used for its anticonvulsant and anxiolytic properties.

Uniqueness

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. Its specific structure could result in different binding affinities, metabolic pathways, and therapeutic effects, making it a compound of significant interest for further research.

Properties

IUPAC Name

7-bromo-4-(naphthalene-1-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O2/c27-19-13-14-23-22(15-19)25(18-8-2-1-3-9-18)29(16-24(30)28-23)26(31)21-12-6-10-17-7-4-5-11-20(17)21/h1-15,25H,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTMTACEPOGFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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